Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT typically involves the formation of the boronic acid ate complex followed by complexation with 1,1,1-tris(hydroxymethyl)ethane and lithium salt. The synthetic route may involve the use of boronic acids and appropriate ligands under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Scientific Research Applications
5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX WITH 1,1,1-TRIS(HYDROXYMETHYL)ETHANE LITHIUM SALT involves its ability to participate in various chemical reactions. The boronic acid moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The lithium salt component may enhance the solubility and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Vinylboron Ate Complexes: These compounds are valuable substrates for Suzuki-Miyaura cross-coupling reactions and share similar reactivity with 5-HYDROXYPYRAZINE-2-BORONIC ACID ATE COMPLEX.
Alkylboranes: Used in various cross-coupling reactions and have similar applications in organic synthesis.
Organotrifluoroborates: Known for their stability and reactivity in cross-coupling reactions.
Uniqueness
The presence of the boronic acid ate complex and lithium salt enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12BLiN2O4 |
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Molecular Weight |
230.0 g/mol |
IUPAC Name |
lithium;5-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12BN2O4.Li/c1-9-4-14-10(15-5-9,16-6-9)7-2-12-8(13)3-11-7;/h2-3H,4-6H2,1H3,(H,12,13);/q-1;+1 |
InChI Key |
SMFXETCOJLUTDS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-]12(OCC(CO1)(CO2)C)C3=CNC(=O)C=N3 |
Origin of Product |
United States |
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